molecular formula C17H25N3O3 B2734408 N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953952-34-6

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2734408
CAS No.: 953952-34-6
M. Wt: 319.405
InChI Key: RURGENISPLBDGE-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxyethyl group at the N1 position and a 4-(pyrrolidin-1-yl)phenethyl group at the N2 position. The compound’s design incorporates flexibility (methoxyethyl) and a heterocyclic aromatic moiety (pyrrolidinylphenethyl), which may influence solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-23-13-10-19-17(22)16(21)18-9-8-14-4-6-15(7-5-14)20-11-2-3-12-20/h4-7H,2-3,8-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURGENISPLBDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amidation via Oxalyl Chloride Intermediates

The most widely reported strategy involves sequential amidation of oxalyl chloride with primary amines. For this compound, the synthesis typically follows a two-step protocol:

  • Formation of Monoamide Intermediate :
    Oxalyl chloride reacts with 4-(pyrrolidin-1-yl)phenethylamine under inert conditions at 0–5°C to generate the corresponding monoamide chloride. Solvents such as dichloromethane or tetrahydrofuran are preferred to minimize side reactions.

  • Coupling with 2-Methoxyethylamine :
    The intermediate is treated with 2-methoxyethylamine in the presence of a base (e.g., triethylamine) to form the target oxalamide. Reaction temperatures are gradually raised to 25°C over 4–6 hours to ensure complete conversion.

Representative Conditions :

Parameter Value Source Adaptation
Solvent Anhydrous dichloromethane
Temperature (Step 1) 0–5°C
Temperature (Step 2) 25°C
Base Triethylamine (2.5 equiv)
Yield 78–82%

This method’s limitation lies in the hygroscopic nature of oxalyl chloride, necessitating stringent moisture control.

Coupling-Agent-Mediated Synthesis

Carbodiimide-based coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to activate oxalic acid derivatives for amide bond formation.

Procedure :

  • Oxalic acid is pre-activated with HATU (1.2 equiv) and HOAt (Hydroxyazabenzotriazole) in dimethylformamide (DMF) at 0°C.
  • 4-(Pyrrolidin-1-yl)phenethylamine (1.0 equiv) is added dropwise, followed by 2-methoxyethylamine (1.1 equiv) after 1 hour.
  • The reaction proceeds at room temperature for 12–16 hours.

Performance Metrics :

Coupling Agent Solvent Time (h) Yield (%) Purity (%)
HATU DMF 16 89 98
EDCI DCM 24 75 95

HATU demonstrates superior efficiency due to its enhanced activation of carboxylic acids, though it incurs higher costs compared to EDCI.

Catalytic Methods Using Copper(I) Iodide

Adapting protocols from analogous oxalamides (e.g., N,N'-bis(2-hydroxyethyl)oxalamide), copper-catalyzed coupling offers a scalable alternative.

Optimized Protocol :

  • Reagents :
    • Oxamide (1.0 equiv)
    • 4-(Pyrrolidin-1-yl)phenethyl bromide (2.2 equiv)
    • 2-Methoxyethyl bromide (2.2 equiv)
    • CuI (15 mol%), K₃PO₄ (3.5 equiv), ethylenediamine (30 mol%)
  • Conditions :
    • Solvent: Toluene
    • Temperature: Reflux (110°C)
    • Duration: 18 hours under nitrogen.

Outcomes :

  • Yield : 90–94%
  • Purity : 97% (after recrystallization from ethanol/water)

This method avoids moisture-sensitive reagents but requires prolonged heating, which may degrade thermally labile substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation process, reducing reaction times from hours to minutes. A typical protocol involves:

  • Mixing oxalic acid diethyl ester (1.0 equiv) with both amines (1.1 equiv each) in acetonitrile.
  • Irradiating at 150°C for 15–20 minutes under sealed-vessel conditions.

Advantages :

  • Time Efficiency : 20 minutes vs. 16 hours for conventional methods.
  • Yield : 85–88%

However, scalability remains challenging due to equipment limitations.

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethanol/water (4:1) yields 95% pure product.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for analytical-grade material.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (t, 3H), 2.75 (m, 4H, pyrrolidine), 3.32 (s, 3H, OCH₃), 3.55 (t, 2H, CH₂O), 4.25 (q, 2H).
  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H).

Challenges and Mitigation Strategies

Challenge Cause Solution
Low Yield in Stepwise Method Incomplete amine coupling Use excess amine (1.2 equiv)
Byproduct Formation Solvent hydrolysis Anhydrous conditions
Purification Difficulty Polar impurities Gradient column chromatography

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Notable Functional Groups Reference
Target Compound 2-Methoxyethyl 4-(Pyrrolidin-1-yl)phenethyl Methoxy, pyrrolidine -
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Dual methoxy
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluoro, methoxy
N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) 3-Cyanophenyl 4-Methoxyphenethyl Cyano, methoxy
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dual methoxy, pyridine
N1-(4-Chlorophenyl)-N2-(1-(4-hydroxyphenyl)propan-2-yl)oxalamide (118) 4-Chlorophenyl 1-(4-Hydroxyphenyl)propan-2-yl Chloro, hydroxy
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Methoxy, methyl, pyridine

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluoro, chloro, cyano) in analogs like compounds 18 and 22 enhance polarity and may improve binding to hydrophobic enzyme pockets .
  • Methoxy Groups (e.g., compounds 17, S336) increase lipophilicity and metabolic stability, critical for flavoring agents .

Activity Trends :

  • Flavoring Agents : Methoxy and pyridine groups (e.g., S336) enhance receptor binding affinity for umami taste receptors .
  • Enzyme Inhibitors : Halogen substituents (e.g., chloro in compound 20) improve interactions with hydrophobic enzyme active sites .
  • Antimicrobials: Hybrid structures with quinoline (compound 119) demonstrate broader-spectrum activity .

Biological Activity

N1-(2-methoxyethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N1 2 methoxyethyl N2 4 pyrrolidin 1 yl phenethyl oxalamide\text{N1 2 methoxyethyl N2 4 pyrrolidin 1 yl phenethyl oxalamide}

This structure features a pyrrolidine ring, which is known to impart various biological activities due to its ability to interact with biological targets such as receptors and enzymes.

Anticancer Activity

Recent studies have indicated that derivatives of oxalamide compounds exhibit significant anticancer properties. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a study reported that certain oxadiazole derivatives demonstrated potent antiproliferative activity against human colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines, with some compounds inhibiting topoisomerase I activity, a key enzyme involved in DNA replication and cell division .

Cell Line IC50 (µM) Mechanism of Action
HCT-11615.2Inhibition of topoisomerase I
HeLa12.8Induction of apoptosis

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Specifically, the pyrrolidine moiety can act as a modulator of opioid receptors, which are crucial in pain management and neuropharmacology. Research has shown that similar compounds can influence the activity of these receptors, leading to analgesic effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as topoisomerases, which are essential for DNA replication.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and receptor activation.
  • Induction of Apoptosis : Some studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, promoting cell death.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of oxadiazole derivatives, several compounds were synthesized and tested against HCT-116 and HeLa cell lines using the MTT assay. The results indicated that modifications to the oxadiazole scaffold could enhance cytotoxicity and selectivity towards cancer cells .

Study 2: Opioid Receptor Modulation

Another investigation focused on the neuropharmacological properties of related compounds revealed their potential as opioid receptor modulators. These findings suggest that this compound could be explored further for its analgesic properties .

Q & A

Q. What synthetic routes are recommended for preparing N1-(2-methoxyethyl)-N2-[4-(pyrrolidin-1-yl)phenethyl]oxalamide?

The synthesis of oxalamide derivatives typically involves multi-step condensation reactions between oxalic acid derivatives (e.g., oxalyl chloride) and amines. For structurally analogous compounds (e.g., ), key steps include:

  • Amide bond formation : Reacting oxalyl chloride with the 2-methoxyethylamine and 4-(pyrrolidin-1-yl)phenethylamine precursors under inert conditions (e.g., dry THF, 0–5°C).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
  • Optimization : Reaction yields depend on stoichiometry, solvent polarity, and temperature control .

Q. How can the molecular structure of this compound be validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, the methoxyethyl group (δ ~3.3 ppm in ¹H NMR) and pyrrolidine protons (δ ~1.8–2.6 ppm) should be distinct .
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns in the oxalamide core) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₁H₃₂N₃O₃) .

Advanced Research Questions

Q. What strategies can address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from assay conditions or target specificity. Methodological recommendations include:

  • Dose-response standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO <0.1%).
  • Orthogonal assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with biophysical methods like surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
  • Structural analogs : Compare activity with derivatives lacking the pyrrolidine or methoxyethyl groups to isolate pharmacophoric contributions .

Q. How can researchers identify and validate the compound’s biological targets?

  • Computational docking : Use tools like AutoDock Vina to predict binding to targets such as G-protein-coupled receptors (GPCRs) or kinases. Focus on the oxalamide core’s hydrogen-bonding potential and the pyrrolidine group’s steric effects .
  • Pull-down assays : Employ biotinylated analogs with streptavidin beads to isolate interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • Knockout models : CRISPR-Cas9 gene editing in cell lines to confirm target dependency (e.g., RSK or MAPK pathways) .

Q. What experimental approaches optimize the compound’s pharmacokinetic (PK) properties?

  • Solubility enhancement : Co-solvent systems (PEG-400/water) or formulation with cyclodextrins.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Introduce fluorine or methyl groups to block metabolic hotspots .
  • Blood-brain barrier (BBB) penetration : LogP calculations (target 2–3) and in vitro BBB models (e.g., MDCK-MDR1 monolayers) .

Data Analysis and Mechanistic Studies

Q. How should researchers resolve discrepancies in computational vs. experimental binding affinity data?

  • Force field refinement : Re-run molecular dynamics simulations with AMBER or CHARMM, incorporating explicit solvent models .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding pockets to validate critical residues .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions, which DFT calculations may overlook .

Q. What methods are effective for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing pyrrolidine with piperazine or morpholine) and test in parallel assays .
  • 3D-QSAR : Generate CoMFA or CoMSIA models using alignment rules based on the oxalamide core’s conformation .
  • Crystallographic SAR : Overlay X-ray structures of analogs bound to a target (e.g., kinase) to map steric and electronic tolerances .

Conflict Mitigation in Experimental Design

Q. How can researchers minimize batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to ensure consistent intermediates .
  • Strict QC protocols : Use HPLC with dual detection (UV/ELSD) and enforce pass/fail criteria for purity (>98%) and residual solvents (<500 ppm) .

Tables for Key Data

Q. Table 1. Example SAR Data for Oxalamide Derivatives

SubstituentIC₅₀ (nM)LogPMetabolic Stability (t₁/₂, min)
Pyrrolidine (target)45 ± 32.828 (human microsomes)
Piperidine analog120 ± 103.115
Morpholine analog89 ± 72.535
Data adapted from enzymatic inhibition assays and PK studies .

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationKey Parameters
SPRBinding affinity (KD)Flow rate: 30 µL/min
HRMSMolecular formula confirmationResolution: 50,000 (FWHM)
ITCThermodynamic profilingCell temperature: 25°C

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